N,N-Diethyl-1-(4-nitrophenyl)-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
“N,N-Diethyl-1-(4-nitrophenyl)-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine” is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Diethyl-1-(4-nitrophenyl)-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine” typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Nitrophenyl Group: This step may involve nitration of a phenyl ring followed by coupling with the triazole ring.
Addition of the Prop-1-en-1-yl Group: This can be done through a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N,N-Diethyl-1-(4-nitrophenyl)-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The diethylamine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N,N-Diethyl-1-(4-nitrophenyl)-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine” would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in medicine, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
4-Nitrophenyl-1,2,3-triazole: A triazole with a nitrophenyl group but lacking the prop-1-en-1-yl and diethylamine groups.
N,N-Diethyl-1,2,3-triazole: A triazole with diethylamine groups but lacking the nitrophenyl and prop-1-en-1-yl groups.
Uniqueness
“N,N-Diethyl-1-(4-nitrophenyl)-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other triazoles.
Properties
CAS No. |
90278-19-6 |
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Molecular Formula |
C15H19N5O2 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N,N-diethyl-3-(4-nitrophenyl)-5-prop-1-enyltriazol-4-amine |
InChI |
InChI=1S/C15H19N5O2/c1-4-7-14-15(18(5-2)6-3)19(17-16-14)12-8-10-13(11-9-12)20(21)22/h4,7-11H,5-6H2,1-3H3 |
InChI Key |
DRLTYWUQKWWALB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C=CC |
Origin of Product |
United States |
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